Idazoxan hydrochloride

Übersicht

Beschreibung

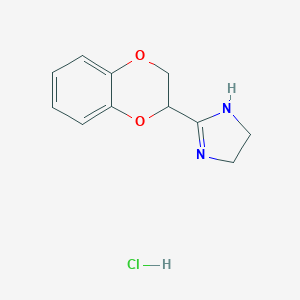

Idazoxan hydrochloride (IDA) is a synthetic compound with a molecular weight of 241.7 g/mol (C₁₁H₁₂N₂O₂·HCl) and dual pharmacological activity: it acts as an α₂-adrenoceptor (α₂-AR) antagonist and an I₂-imidazoline receptor agonist . Its primary mechanisms include binding to mitochondrial membranes to promote apoptosis and modulating neurotransmitter systems, such as norepinephrine and serotonin, which underpin its neuroprotective and antineoplastic properties . Preclinical studies highlight its efficacy in inducing apoptosis in cancer cell lines (e.g., Lewis lung carcinoma (3LL) and prostate cancer (DU-145)) and fresh human tumor samples, with notable cytotoxicity in breast, gastric, ovarian, and non-Hodgkin lymphoma specimens .

Vorbereitungsmethoden

Primary Synthetic Route from 2-Cyano-1,4-Benzodioxane and Ethylenediamine

The most well-documented synthesis of idazoxan hydrochloride involves a two-stage nucleophilic substitution and cyclization process using 2-cyano-1,4-benzodioxane and ethylenediamine as precursors .

Reaction Mechanism and Stoichiometry

The synthesis begins with the activation of 2-cyano-1,4-benzodioxane (145 g) via deprotonation using sodium methoxide (1.45 g) in methanol (870 mL) at ambient temperature (20°C). This step generates a reactive intermediate that facilitates nucleophilic attack by ethylenediamine (64.7 g). Subsequent acidification with hydrogen chloride (34.8 g in methanol) induces cyclization to form the imidazoline ring structure .

The stoichiometric ratio of reactants is critical:

-

2-cyano-1,4-benzodioxane : ethylenediamine : HCl ≈ 1 : 1.2 : 1.1 (molar basis).

Step-by-Step Procedure

-

Stage 1 (Intermediate Formation):

Sodium methoxide is added to a methanol solution of 2-cyano-1,4-benzodioxane under vigorous stirring. The mixture reacts for 4 hours at 20°C, yielding a reactive enolate intermediate . -

Stage 2 (Cyclization):

Ethylenediamine is introduced dropwise at 5°C, followed by gradual addition of HCl-methanol solution. The reaction proceeds for 20 hours at 0–10°C, forming this compound. Ethylenediamine dihydrochloride precipitates and is removed via filtration . -

Workup and Purification:

The filtrate is concentrated under reduced pressure (40°C) and treated with dichloromethane and gaseous HCl to precipitate crude product. Recrystallization from ethanol yields pure this compound as off-white crystals (81% yield, m.p. 207–208°C) .

Table 1: Reaction Conditions for Primary Synthesis

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reactants | 2-cyano-1,4-benzodioxane | Ethylenediamine, HCl |

| Solvent | Methanol | Methanol |

| Temperature | 20°C | 0–10°C |

| Time | 4 hours | 20 hours |

| Key Intermediate | Enolate | Imidazoline ring |

| Final Yield | 81% |

Optimization Strategies for Enhanced Efficiency

Solvent and Concentration Effects

-

Methanol is optimal for both stages due to its polarity and compatibility with intermediates.

-

Concentration adjustments during filtration (reducing volume to 300 g) improve purity by eliminating residual ethylenediamine dihydrochloride .

Large-Scale Production Protocols

Industrial-scale synthesis requires modifications to accommodate batch processing:

-

Precision Cooling Systems: Maintain reaction temperatures during exothermic cyclization.

-

Continuous Filtration: Automated removal of ethylenediamine dihydrochloride enhances throughput.

-

Ethanol Recrystallization: Scalable crystallization tanks ensure consistent particle size distribution .

Table 2: Scalability Challenges and Solutions

| Challenge | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature Control | Ice baths | Jacketed reactors |

| Filtration | Manual Buchner filtration | Continuous belt filters |

| Drying | Vacuum oven | Fluidized-bed dryers |

Analytical Characterization and Quality Control

Physicochemical Properties

Purity Assessment

Analyse Chemischer Reaktionen

Idazoxanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen an den Benzodioxan- und Imidazolinringen modifizieren.

Substitutionsreaktionen: Häufige Reagenzien sind Chlorwasserstoff und Ethylendiamin. Diese Reaktionen führen häufig zur Bildung von Imidazolinderivaten.

Hauptprodukte: Das Hauptprodukt ist Idazoxan, wobei je nach Reaktionsbedingungen potenzielle Nebenprodukte entstehen können.

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

1.1 Schizophrenia Treatment

Idazoxan has been investigated as an adjunctive treatment for schizophrenia. A study involving treatment-resistant patients indicated that idazoxan, when combined with typical neuroleptics, significantly reduced global psychosis and improved both positive and negative symptoms on the Brief Psychiatric Rating Scale. The improvements correlated with changes in noradrenergic function, suggesting that idazoxan may enhance the efficacy of antipsychotic medications by modulating neurotransmitter systems .

1.2 Parkinson's Disease

Research has shown that idazoxan can ameliorate motor symptoms associated with Parkinson's disease. In animal models, it effectively reversed haloperidol-induced catalepsy, a common extrapyramidal side effect of antipsychotic medications. A pilot study on patients with Parkinson's disease demonstrated that idazoxan pretreatment improved L-DOPA-induced dyskinesia without worsening parkinsonian symptoms, indicating its potential utility in managing motor complications associated with dopaminergic therapy .

Cognitive Function and Alzheimer's Disease

Idazoxan has been explored for its potential effects on cognitive function and Alzheimer's disease. In preclinical studies, treatment with idazoxan in mouse models resulted in reduced Alzheimer's pathology despite the presence of amyloid-beta plaques. This suggests that idazoxan may enhance cognitive function by modulating norepinephrine levels and improving dopaminergic transmission in critical brain regions .

Alcohol Pharmacokinetics

Idazoxan has been shown to influence the pharmacokinetics of alcohol. Studies indicate that it alters the biphasic effects of ethanol, decreasing stimulation and increasing sedation. Additionally, it counteracts various behavioral effects induced by alcohol, such as social interaction and locomotor activity, suggesting its potential as a therapeutic agent for alcohol use disorders .

Antineoplastic Activity

Emerging research points to idazoxan's antineoplastic properties. It binds to mitochondrial membranes and promotes apoptosis in cancer cells, indicating a novel application in cancer therapy. This mechanism highlights idazoxan's versatility beyond its adrenergic antagonism .

Table 1: Summary of Idazoxan Applications

Wirkmechanismus

Idazoxan Hydrochloride exerts its effects primarily through antagonism of alpha-2 adrenergic receptors and imidazoline receptors . By blocking these receptors, it can enhance dopamine neurotransmission in the prefrontal cortex, which is thought to be involved in the pathogenesis of schizophrenia . Additionally, it has been shown to reduce Alzheimer’s pathology by blocking the alpha-2A receptor that regulates norepinephrine .

Vergleich Mit ähnlichen Verbindungen

The pharmacological profile of IDA is contextualized against structurally and functionally related α₂-AR antagonists and imidazoline receptor modulators. Key comparisons are summarized below:

Table 1: Pharmacological Comparison of IDA and Analogous Compounds

Key Insights:

- Selectivity: IDA exhibits superior α₂-AR selectivity over Yohimbine and Rauwolscine, with an α₂:α₁ potency ratio ~30x higher . This enhances its specificity for modulating norepinephrine release and minimizing off-target effects.

- Toxicity : Mesedin, a structural analog, demonstrates significantly lower acute toxicity (14-fold safer than IDA in mice), positioning it as a safer candidate for chronic applications .

- Dual Receptor Activity: Unlike Yohimbine or Atipamezole, IDA uniquely agonizes I₂ receptors, which may contribute to its neuroprotective and immunomodulatory effects .

Research Findings on Antineoplastic Efficacy

Cytotoxicity in Preclinical Models

- Cell Lines : IDA (500 µM) induced 95.7% apoptosis in 3LL cells and 51% apoptosis in DU-145 cells after 24 hours, surpassing the positive control etoposide (10 µM) in calreticulin expression (90% vs. 40% in 3LL; 51% vs. 3% in DU-145) .

- Fresh Tumor Samples: At 200 µg/mL, IDA reduced survival to 1% in 5/11 patient-derived tumors, with pronounced activity in gastric, breast, and non-Hodgkin lymphoma samples. Resistance was observed in pre-treated ovarian and colon cancers .

Mechanism of Action

- Apoptosis Induction : IDA triggers caspase-dependent apoptosis and upregulates Annexin V, a phosphatidylserine exposure marker .

Normal Cell Selectivity

- IDA spared normal mesothelial cells at 67 µg/mL but reduced survival in lymphocytes (1% of controls), highlighting a narrow therapeutic index .

Biologische Aktivität

Idazoxan hydrochloride, a compound with significant biological activity, is primarily recognized for its role as an alpha-2 adrenergic receptor antagonist and its interactions with imidazoline receptors. This article delves into the compound's pharmacological properties, its mechanisms of action, and its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

This compound has a molecular weight of 241 g/mol and is classified as an imidazoline derivative. Its structure allows it to interact with various receptor types, notably:

- Alpha-2 adrenergic receptors : Antagonism enhances neurotransmitter release, particularly dopamine.

- Imidazoline receptors (I1 and I2) : Modulates various physiological responses.

Idazoxan's biological activity is attributed to its ability to bind selectively to different receptor subtypes. The compound exhibits varying affinities for these receptors, which can influence its therapeutic effects:

| Receptor Type | pKi Value |

|---|---|

| I1 | 5.90 |

| I2 | 7.22 |

| α2A | 8.01 |

| α2B | 7.43 |

| α2C | 7.70 |

These values indicate that Idazoxan has a strong affinity for alpha-2 adrenergic receptors, making it effective in modulating neurotransmission in clinical settings .

Antineoplastic Activity

Recent studies have highlighted Idazoxan's potential antineoplastic properties. A significant investigation demonstrated that Idazoxan induces apoptosis in various cancer cell lines, including murine lung cancer and human prostate cancer cells. The study utilized cytotoxicity assays and flow cytometry to assess cell death mechanisms.

Key Findings:

- Cytotoxic Effects : Idazoxan exhibited cytotoxicity against multiple human tumor samples, including breast, gastric, lung, ovarian cancers, and non-Hodgkin’s lymphoma.

- Mechanism of Action : The compound promotes calreticulin expression on the cell surface, indicating an immunogenic form of cell death that may enhance antitumor immune responses .

Case Study Data

A detailed analysis was conducted on fresh tumor samples from patients treated with varying concentrations of Idazoxan over 96 hours. The results are summarized in the following table:

| Tumor Type | Concentration (µg/ml) | Survival Rate (%) |

|---|---|---|

| Breast Cancer | 67 | 60 |

| Gastric Cancer | 200 | 40 |

| Lung Cancer | 100 | 50 |

| Ovarian Cancer | 150 | 30 |

| Non-Hodgkin’s Lymphoma | 67 | 45 |

These findings suggest a consistent dose-response relationship across various tumor types, reinforcing the potential of Idazoxan as an effective anticancer agent .

Neuropharmacological Applications

Idazoxan has been investigated for its role in treating cognitive disorders and enhancing the efficacy of antipsychotic medications. Its ability to antagonize alpha-2 receptors can improve dopamine transmission in the prefrontal cortex, which is crucial for cognitive function and mood regulation.

Alzheimer's Disease Research

In preclinical studies involving mouse models of Alzheimer's disease, Idazoxan demonstrated a capacity to alleviate symptoms associated with amyloid-beta plaque accumulation. This suggests that the compound may offer therapeutic benefits beyond traditional neuroleptics by targeting specific neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of Idazoxan hydrochloride, and how are they validated experimentally?

this compound primarily acts as an α2-adrenoceptor antagonist and an I2-imidazoline receptor agonist. Its binding affinity is validated via competitive receptor-binding assays using radioligands such as [³H]-idazoxan or [³H]-RX821002. For mitochondrial I2 receptor studies, mitochondrial membrane fractions are isolated, and saturation binding experiments are performed to calculate dissociation constants (Kd) . Specificity is confirmed using selective antagonists (e.g., prazosin for α1-adrenoceptors) and knockout models .

Q. What experimental assays are commonly used to evaluate the cytotoxic effects of this compound in cancer research?

- MTT Assay : Measures mitochondrial activity via tetrazolium salt conversion to formazan. Cells (e.g., 3LL murine lung cancer or DU-145 human prostate cancer) are exposed to Idazoxan (0.05–1.0 mg/mL) for 24–96 hours, followed by optical density measurement at 570 nm .

- Differential Staining Cytotoxicity (DiSC) Assay : Quantifies tumor cell death in mixed-cell populations using fluorescent dyes (e.g., fluorescein diacetate). Idazoxan-induced cytotoxicity is assessed at concentrations of 6.7–200 µg/mL, with survival rates normalized to untreated controls .

Q. What are the recommended solvent systems and concentrations for preparing this compound in pharmacological studies?

this compound is water-soluble (50 mg/mL in H₂O). For in vitro studies, dissolve in physiological saline (0.9% NaCl) or cell culture media. For in vivo studies, administer intraperitoneally at 5.6–32 mg/kg in saline. Avoid organic solvents unless necessary (e.g., DMSO with ≤20% v/v for hydrophobic co-compounds) .

Advanced Research Questions

Q. How do researchers reconcile conflicting cytotoxicity data between MTT assays and DiSC assays when studying this compound?

Discrepancies arise due to assay endpoints: MTT measures metabolic activity (potential false positives from non-apoptotic cells), while DiSC directly quantifies membrane integrity in apoptotic cells. To resolve contradictions:

- Use complementary assays (e.g., annexin V/PI flow cytometry for apoptosis validation) .

- Normalize data to untreated controls and account for tumor heterogeneity (e.g., gastric vs. ovarian cancer sensitivity variations) .

- Validate dose-response curves across multiple concentrations (e.g., 67 µg/mL reduces tumor cell survival to 1% in DiSC vs. 60% in MTT for certain adenocarcinomas) .

Q. What methodological considerations are critical when investigating Idazoxan's dose-response relationships across different tumor types?

- Tumor Heterogeneity : Use fresh human tumor samples (e.g., breast, prostate, non-Hodgkin’s lymphoma) with patient-matched normal cells to assess selectivity .

- Exposure Duration : Optimize incubation times (e.g., 24 hours for apoptosis induction vs. 96 hours for chronic cytotoxicity) .

- Data Normalization : Report survival as a percentage of untreated controls and use non-linear regression (e.g., GraphPad Prism) to calculate ED₅₀ values .

Q. What advanced techniques are required to characterize Idazoxan's effects on mitochondrial membrane potential in apoptotic studies?

- JC-1 Staining : Differentiates polarized (red fluorescence) vs. depolarized (green fluorescence) mitochondria. Idazoxan-treated cells (e.g., pancreatic beta cells) show increased green:red ratios, indicating apoptosis .

- Calreticulin Expression Analysis : Use flow cytometry with anti-calreticulin antibodies. Idazoxan upregulates calreticulin by 40–90% in 3LL and DU-145 cells, suggesting immunogenic cell death .

- Mitochondrial Binding Assays : Isolate mitochondrial fractions and perform competitive displacement studies with [³H]-idazoxan to confirm direct binding .

Q. How do symmetrical substitution patterns in drug discrimination studies inform Idazoxan's receptor interactions?

In rat models trained to discriminate Idazoxan (5.6 mg/kg) from saline, symmetrical substitution occurs when ED₅₀ values for cross-reactivity (e.g., phenyzoline at 31.3 mg/kg) align with training doses. This indicates shared receptor targets (I2-imidazoline/α2-adrenoceptors) and validates mechanistic overlap via Schild analysis .

Q. Methodological Best Practices

- Ethical Compliance : Obtain patient consent and institutional approval for fresh tumor samples .

- Data Reproducibility : Adhere to Beilstein Journal guidelines: report full experimental details in supplementary materials, limit main text to 5 key compounds, and validate purity via NMR/elemental analysis .

- Conflict Resolution : Use Bonferroni correction for multiple comparisons (e.g., ANOVA with post-hoc tests in GraphPad Prism) .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-4-9-8(3-1)14-7-10(15-9)11-12-5-6-13-11;/h1-4,10H,5-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUBYOVCLMEAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2COC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10920189 | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855744 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79944-56-2, 90755-83-2, 79944-58-4 | |

| Record name | Idazoxan hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79944-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idazoxan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079944562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-,monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090755832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IDAZOXAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Idazoxan monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10920189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Idazoxan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDAZOXAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15394QZS7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.